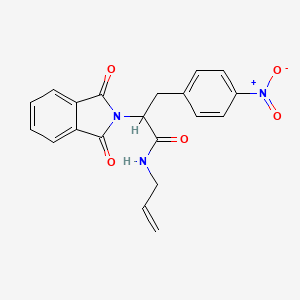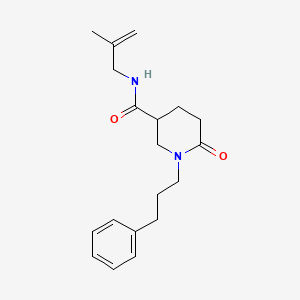![molecular formula C15H11BrN2O2S B5144517 5-[(4-bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5144517.png)
5-[(4-bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Mécanisme D'action
The mechanism of action of 5-[(4-bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of inflammatory cytokines and reactive oxygen species, as well as induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce inflammation and oxidative stress, as well as inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-[(4-bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione in lab experiments is its relatively low toxicity. This compound has been shown to have a high therapeutic index, meaning that it has a wide margin of safety. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 5-[(4-bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione. One area of interest is the development of novel analogs of this compound with improved solubility and/or potency. Another area of interest is the investigation of the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its potential clinical applications.
Méthodes De Synthèse
The synthesis of 5-[(4-bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione involves the reaction of 4-bromoaniline with phenyl isothiocyanate in the presence of a base to form the corresponding thiourea. This is followed by the reaction of the thiourea with ethyl acetoacetate to give the thiazolidinedione derivative. The overall yield of this synthesis method is reported to be around 60%.
Applications De Recherche Scientifique
5-[(4-bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, antioxidant, and antitumor effects in various in vitro and in vivo studies.
Propriétés
IUPAC Name |
5-(4-bromoanilino)-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S/c16-10-6-8-11(9-7-10)17-13-14(19)18(15(20)21-13)12-4-2-1-3-5-12/h1-9,13,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSHSSIQPUBQIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(methylthio)phenyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5144473.png)


![N-(4-sec-butylphenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5144494.png)
![8-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5144514.png)


![N-(5-methyl-3-isoxazolyl)-4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5144536.png)
![2-(4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B5144538.png)
![2-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5144545.png)
![5-[(2-phenoxypropanoyl)amino]isophthalic acid](/img/structure/B5144553.png)
![1-bromo-17-(4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5144567.png)